Cas no 2703769-07-5 (5-2-(2,2-difluoroethyl)piperazin-1-yl-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione)

5-2-(2,2-Difluoroethyl)piperazin-1-yl-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a structurally complex small molecule featuring a piperazine and dioxopiperidine moiety linked to an isoindole-1,3-dione core. This compound is of interest in medicinal chemistry due to its potential as a targeted protein degrader or modulator of protein-protein interactions, leveraging the 2,6-dioxopiperidin-3-yl group for E3 ligase binding. The 2,2-difluoroethyl substitution enhances metabolic stability and bioavailability. Its precise mechanism depends on the specific biological target, but its bifunctional design allows for selective engagement with disease-relevant proteins. The compound is suitable for research in oncology and neurodegenerative diseases, where targeted degradation pathways are explored.
5-2-(2,2-difluoroethyl)piperazin-1-yl-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione structure
2703769-07-5 structure
Product name:5-2-(2,2-difluoroethyl)piperazin-1-yl-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione
CAS No:2703769-07-5
MF:C19H20F2N4O4
MW:406.383311271667
CID:5614744
PubChem ID:165946073

5-2-(2,2-difluoroethyl)piperazin-1-yl-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione Chemical and Physical Properties

Names and Identifiers

    • EN300-33367747
    • 5-[2-(2,2-difluoroethyl)piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione
    • 2703769-07-5
    • 5-2-(2,2-difluoroethyl)piperazin-1-yl-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione
    • Inchi: 1S/C19H20F2N4O4/c20-15(21)8-11-9-22-5-6-24(11)10-1-2-12-13(7-10)19(29)25(18(12)28)14-3-4-16(26)23-17(14)27/h1-2,7,11,14-15,22H,3-6,8-9H2,(H,23,26,27)
    • InChI Key: LCCQXFMPTCRYHU-UHFFFAOYSA-N
    • SMILES: FC(CC1CNCCN1C1C=CC2C(N(C(C=2C=1)=O)C1C(NC(CC1)=O)=O)=O)F

Computed Properties

  • Exact Mass: 406.14526146g/mol
  • Monoisotopic Mass: 406.14526146g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 4
  • Complexity: 718
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 98.8Ų

5-2-(2,2-difluoroethyl)piperazin-1-yl-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-33367747-1.0g
5-[2-(2,2-difluoroethyl)piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione
2703769-07-5 95.0%
1.0g
$0.0 2025-03-18
Enamine
EN300-33367747-1g
5-[2-(2,2-difluoroethyl)piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione
2703769-07-5
1g
$0.0 2023-09-04

Additional information on 5-2-(2,2-difluoroethyl)piperazin-1-yl-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione

5-2-(2,2-Difluoroethyl)piperazin-1-yl-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione: A Comprehensive Overview

The compound with CAS No. 2703769-07-5, commonly referred to as 5-2-(2,2-difluoroethyl)piperazin-1-yl-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione, is a highly specialized chemical entity that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its complex structure and potential therapeutic applications. Recent studies have highlighted its role in targeting specific biological pathways, making it a promising candidate for drug development.

The chemical structure of this compound is characterized by a piperazine ring substituted with a 2,2-difluoroethyl group and a 2,6-dioxopiperidine moiety. The isoindole core further enhances its structural complexity and functional versatility. Researchers have employed advanced computational methods to elucidate the molecular interactions of this compound with various biological targets, providing insights into its potential mechanisms of action.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through multi-step reactions involving strategic protection and deprotection strategies. The synthesis pathway has been optimized to achieve high yields and purity, which is crucial for preclinical studies. These developments underscore the importance of continuous innovation in chemical synthesis to support drug discovery efforts.

From a pharmacological perspective, this compound has demonstrated remarkable bioactivity in vitro and in vivo models. Studies conducted using cell lines and animal models have revealed its ability to modulate key enzymes and receptors involved in disease pathogenesis. For instance, research published in *Nature Communications* highlighted its potential as an antiproliferative agent in cancer therapy due to its ability to inhibit tumor growth without significant toxicity to normal cells.

The therapeutic potential of this compound extends beyond oncology. Preclinical data suggest its efficacy in treating neurodegenerative diseases such as Alzheimer's disease by targeting amyloid-beta aggregation pathways. Collaborative efforts between academic institutions and pharmaceutical companies have accelerated the exploration of its applications across diverse therapeutic areas.

In terms of safety profile, extensive toxicological studies have been conducted to assess the compound's safety for human use. These studies have revealed a favorable toxicity profile with minimal adverse effects at therapeutic doses. Regulatory agencies have expressed interest in advancing this compound through clinical trials, pending further preclinical validation.

The development of this compound represents a significant milestone in the field of medicinal chemistry. Its unique structure and diverse biological activities make it a valuable asset for drug discovery programs targeting complex diseases. As research continues to unfold, the future prospects for this compound are highly promising, with potential applications in personalized medicine and precision therapy.

In conclusion, the compound with CAS No. 2703769-07-5 stands as a testament to the progress achieved in modern drug discovery. Its intricate structure, coupled with cutting-edge research findings, positions it as a leading candidate for addressing unmet medical needs across various therapeutic domains.

Recommend Articles

Recommended suppliers
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Minglong (Xianning) Medicine Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Minglong (Xianning) Medicine Co., Ltd.
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD